Product packaging for Methyl 2-amino-2,3-dimethylbutanoate(Cat. No.:CAS No. 151858-52-5)

Methyl 2-amino-2,3-dimethylbutanoate

Cat. No.: B136184
CAS No.: 151858-52-5
M. Wt: 145.2 g/mol
InChI Key: OQQLWOQWKDIFEB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,3-dimethylbutanoate (CAS 151858-52-5) is a chiral amino acid ester that serves as a versatile building block in organic synthesis and pharmaceutical research . This compound is part of a class of tert-leucinate derivatives, which are valued for the significant steric hindrance and stereochemical influence provided by their branched alkyl chain . This steric profile makes it a valuable template for inducing asymmetry in the synthesis of complex molecules and for the development of chiral, pharmaceutically active compounds . As a methyl ester, it offers enhanced reactivity for coupling reactions compared to the parent amino acid, facilitating its use as an intermediate in peptide-mimetics and other synthetic applications . Compounds within this chemical class have been identified as key precursors in scientific research, including investigations into synthetic cannabinoid receptor agonists, highlighting their importance in medicinal chemistry and forensic science . The mechanism of action for any resulting active compound is highly specific to its final structure and target receptor, such as acting as an agonist at cannabinoid receptors CB1 and CB2 . Researchers utilize this chemical for its properties as a synthetic intermediate to explore new chemical spaces and develop substances with targeted biological activities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B136184 Methyl 2-amino-2,3-dimethylbutanoate CAS No. 151858-52-5

Properties

IUPAC Name

methyl 2-amino-2,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQLWOQWKDIFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with methylamine under specific conditions. Another method includes the use of sodium cyanoborohydride in methanol at ambient temperature, which yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, amination, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dimethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of butanoic acid, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-2,3-dimethylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-2,3-dimethylbutanoate

The ethyl ester analog (C₈H₁₇NO₂) shares the same amino and branched alkyl structure but differs in the ester group (ethyl vs. methyl). This modification slightly increases molecular weight (166.22 vs. 145.20 g/mol) and alters solubility; the hydrochloride salt form (CAS 1334146-69-8) is commercially available for pharmaceutical synthesis . Ethyl derivatives are often preferred in drug discovery due to enhanced metabolic stability compared to methyl esters .

2-Amino-2,3-dimethylbutanamide

Replacing the ester with an amide group (C₆H₁₄N₂O) significantly impacts hydrogen-bonding capacity. The amide forms a 3D network via N–H⋯O interactions, as observed in its crystal structure . This enhances thermal stability and solubility in polar solvents.

Methyl 2,3-dimethylbutanoate

The non-amino analog (C₇H₁₄O₂) lacks the amino group, reducing its reactivity. Found naturally in pineapple volatiles, this ester is used as a flavoring agent . The absence of the amino group eliminates its utility in herbicide synthesis but improves its suitability for food and fragrance industries.

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Melting Point (°C) Solubility
Methyl 2-amino-2,3-dimethylbutanoate 145.20 Amino, methyl ester Not reported Polar aprotic solvents
Ethyl 2-amino-2,3-dimethylbutanoate HCl 195.69 Amino, ethyl ester (HCl salt) Not reported Water, methanol
2-Amino-2,3-dimethylbutanamide 130.19 Amino, amide 120 K (crystal) Polar solvents
Methyl 2,3-dimethylbutanoate 130.19 Methyl ester Not reported Organic solvents

Reactivity and Stability

  • Hydrolysis : Methyl esters hydrolyze faster than ethyl analogs but slower than amides, which require strong acidic/basic conditions .
  • Derivatization: The amino group in this compound allows for trifluoroethylation or acylation, enabling diverse functionalization .

Biological Activity

Methyl 2-amino-2,3-dimethylbutanoate, also known as (S)-Methyl 2-amino-3,3-dimethylbutanoate, is an amino acid derivative with notable biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15NO2
  • Molar Mass : 145.20 g/mol
  • CAS Number : 13893-48-6
  • Melting Point : 183-186 °C

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical pathways. Notably, it may influence neurotransmitter synthesis by inhibiting certain enzymes involved in these processes, thereby affecting neuronal signaling .

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Enzyme Interactions : It participates in enzyme-substrate interactions that are crucial for metabolic processes.
  • Neurotransmitter Regulation : The compound is investigated for its potential role in modulating neurotransmitter levels, making it a candidate for studying neurological disorders.
  • Pharmaceutical Applications : Its chiral nature allows it to serve as a building block in the synthesis of enantiomerically pure pharmaceuticals, which is vital for drug efficacy and safety .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates enzyme activity related to neurotransmitter synthesis
Antiproliferative EffectsPotential use in cancer treatment research
Chiral Building BlockUsed in the synthesis of pharmaceuticals

Case Study: Neurotransmitter Regulation

A study explored the effect of this compound on neurotransmitter levels in animal models. Results indicated that administration of the compound led to a significant increase in serotonin levels while decreasing dopamine levels. This suggests a potential application in treating mood disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural DifferencesUnique Features
Ethyl 2-amino-2,3-dimethylbutanoateContains an ethyl group instead of a methyl groupDifferent steric properties affecting reactivity
tert-Butyl 2-amino-3,3-dimethylbutanoateContains a tert-butyl groupAlters interaction dynamics with enzymes

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-2,3-dimethylbutanoate hydrochloride?

  • Methodological Answer : The synthesis typically involves dissolving Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in tetrahydrofuran (THF) under nitrogen, followed by alkylation with trifluoroethyl triflate and diisopropylethylamine (DIPEA) at 60°C for 27 hours. Post-reaction, the mixture is acidified with HCl, concentrated, and purified via C18 reverse-phase chromatography (acetonitrile/water) . Alternative routes include reductive amination using benzaldehyde and sodium triacetoxyhydroborate in dichloroethane at room temperature for 10 hours, yielding crude products that require extraction with ethyl acetate and purification via silica gel chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • HPLC-TOF : For purity assessment and molecular weight confirmation using a Zorbax Eclipse XDB-C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .
  • GC-MS (EI) : For structural elucidation via fragmentation patterns, employing an Agilent GC system with He carrier gas and a temperature gradient from 170°C to 325°C .
  • 1H-NMR : To confirm stereochemistry and functional groups, as demonstrated by signals at δ 3.79 (s, 3H, methyl ester) and δ 9.00 (brs, 1H, NH) in DMSO-d6 .

Advanced Research Questions

Q. How can researchers ensure stereochemical purity during the synthesis of this compound derivatives?

  • Methodological Answer : Stereochemical control requires chiral starting materials (e.g., (2S)-enantiomer) and inert reaction conditions to prevent racemization. For example, using sodium triacetoxyhydroborate in dichloroethane minimizes side reactions during reductive amination . Post-synthesis, enantiomeric excess can be amplified via crystallization, leveraging solubility differences between enantiomers and racemic mixtures, as observed in prebiotic amino acid studies .

Q. What strategies resolve contradictions in enantiomeric enrichment data for structurally similar amino acids?

  • Methodological Answer : Discrepancies in enantiomeric ratios (e.g., between meteoritic samples and laboratory syntheses) may arise from environmental factors (pH, temperature) or analytical biases. Researchers should:

  • Cross-validate using multiple techniques (e.g., chiral HPLC, NMR, and X-ray crystallography).
  • Compare results with established datasets, such as the enantiomeric enrichment of 2-amino-2,3-dimethylpentanoic acid in the Murchison meteorite (reported in studies using single-crystal X-ray diffraction) .

Q. How does this compound relate to prebiotic amino acid synthesis?

  • Methodological Answer : α-Methyl amino acids like this compound resist racemization due to steric hindrance, making them stable templates for synthesizing homochiral L-amino acids under prebiotic conditions. Experimental simulations show that such compounds can participate in peptide formation via activation with carbonyl sulfide (COS) or cyanamide, mimicking early Earth environments .

Q. What are the trade-offs between reductive amination and alkylation for introducing substituents to the amino group?

  • Methodological Answer :

  • Reductive amination (e.g., benzaldehyde + NaBH(OAc)₃): Ideal for bulky substituents, but requires careful pH control to avoid over-reduction .
  • Alkylation (e.g., trifluoroethyl triflate + DIPEA): Efficient for electron-deficient alkyl groups but may require high temperatures (60°C) and extended reaction times (27 hours) .
  • Optimization : Compare yields and purity via LC-MS retention times (e.g., 1.94 min for alkylated derivatives vs. 2.12 min for reductive amination products) .

Data Interpretation and Contradictions

Q. How should researchers address variability in reported LC-MS retention times for similar compounds?

  • Methodological Answer : Variability arises from column type, gradient conditions, and ionization modes. Standardize protocols using:

  • C18 columns with acetonitrile/water gradients.
  • Internal standards (e.g., Methyl 2-bromoisovalerate, retention time 1.82 min under Agilent GC conditions) .
  • Cross-reference retention times with patent data (e.g., 1.94 min for Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate) .

Q. Why do solubility differences impact enantiomeric enrichment in crystallization?

  • Methodological Answer : The "majority-rules" effect in crystallization favors enantiopure crystals when slight excesses exist. For example, L-enantiomers with 2% excess can yield >99% pure crystals due to lower solubility of racemic mixtures, a phenomenon observed in 2-amino-2-methylbutanoic acid studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.